3-Chloro-1-(4-methyl-3,4-dihydroquinolin-1(2h)-yl)propan-1-one
Description
3-Chloro-1-(4-methyl-3,4-dihydroquinolin-1(2H)-yl)propan-1-one (CAS: 92020-86-5) is a chloro-substituted propanone derivative featuring a 4-methyl-3,4-dihydroquinoline moiety. Its molecular formula is C₁₃H₁₆ClNO, with a molecular weight of 237.72 g/mol and a calculated XLogP3 of 2.6, indicating moderate lipophilicity . The compound’s structure combines a tetrahydroquinoline scaffold—a pharmacophore associated with central nervous system (CNS) activity and anti-inflammatory properties—with a chloro-propanone group, which may enhance reactivity and interaction with biological targets.
Properties
CAS No. |
92020-81-0 |
|---|---|
Molecular Formula |
C13H16ClNO |
Molecular Weight |
237.72 g/mol |
IUPAC Name |
3-chloro-1-(4-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one |
InChI |
InChI=1S/C13H16ClNO/c1-10-7-9-15(13(16)6-8-14)12-5-3-2-4-11(10)12/h2-5,10H,6-9H2,1H3 |
InChI Key |
UHNUQOTVCXZOPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(C2=CC=CC=C12)C(=O)CCCl |
Origin of Product |
United States |
Biological Activity
3-Chloro-1-(4-methyl-3,4-dihydroquinolin-1(2H)-yl)propan-1-one is a compound belonging to the class of 3,4-dihydroquinolines, recognized for their diverse biological activities and potential therapeutic applications. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The compound features a chloro group and a quinoline-derived moiety, which contribute to its unique reactivity and biological properties. The IUPAC name indicates the presence of a propan-1-one functional group.
| Property | Value |
|---|---|
| Molecular Formula | CHClN O |
| Molecular Weight | 223.70 g/mol |
| CAS Number | 92020-81-0 |
Research indicates that this compound may act primarily as an enzyme inhibitor . Its mechanism involves binding to specific molecular targets, leading to the inhibition of their activity. This can interfere with critical cellular pathways, potentially inducing apoptosis or cell cycle arrest in cancer cells.
Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of various enzymes, particularly those involved in cancer progression and metabolic disorders. For instance, it has shown promise in inhibiting nitric oxide synthase (nNOS), which is crucial in regulating vascular functions .
Anticancer Properties
In vitro studies have demonstrated that derivatives of this compound can induce significant cytotoxic effects against various cancer cell lines. The ability to disrupt cellular signaling pathways associated with tumor growth makes it a candidate for further development in oncology .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Enzyme Inhibition : A study highlighted its effectiveness as an nNOS inhibitor, demonstrating selective inhibition over other nitric oxide synthases (eNOS and iNOS). This selectivity is crucial for minimizing side effects in therapeutic applications .
- Anticancer Assays : In a series of assays conducted on human cancer cell lines, the compound exhibited a dose-dependent cytotoxic effect. The results indicated that higher concentrations led to increased apoptosis rates in treated cells compared to controls .
- Mechanistic Studies : Further mechanistic studies revealed that the compound interferes with the cell cycle at the G2/M phase, leading to cell cycle arrest and subsequent apoptosis in sensitive cancer cells.
Potential Therapeutic Applications
Given its biological activity profile, this compound holds potential for various therapeutic applications:
- Cancer Therapy : Its ability to induce apoptosis and inhibit tumor growth positions it as a candidate for developing new anticancer drugs.
- Neurological Disorders : Due to its interaction with nitric oxide pathways, it may also have implications in treating neurological disorders where nNOS is implicated.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogous Chloro-Propanone Derivatives
3-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one (CAS: 91494-44-9)
- Key Differences: Lacks the 4-methyl group on the tetrahydroquinoline ring.
- Synthetic Route: Likely synthesized via nucleophilic substitution of tetrahydroquinoline with chloro-propanone, similar to the target compound.
3-Chloro-1-[4-(3-chloropropanoyl)-6,7-dimethyl-2,3-dihydroquinoxalin-1-yl]propan-1-one (CAS: 6687-73-6)
- Structure: Contains a quinoxaline core with dual chloro-propanone chains and additional methyl groups.
- Molecular Weight : 343.25 g/mol (C₁₆H₂₀Cl₂N₂O₂), significantly higher than the target compound.
- Properties : Increased lipophilicity (XLogP3: ~3.8) due to dual chlorine atoms and methyl groups, which may enhance bioavailability but reduce aqueous solubility .
Hybrid Molecules with Tetrahydroquinoline Moieties
H2 Hybrid (1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one)
- Structure: Combines tetrahydroquinoline with ibuprofen-derived fragments.
- Biological Activity : Demonstrated significant antioxidant and anti-inflammatory activity (e.g., inhibition of albumin denaturation) in vitro.
- Lipophilicity : Experimentally determined logP values (via RP-TLC) were comparable to in silico predictions, highlighting the role of hybrid structures in balancing hydrophobicity and bioactivity .
EP3222620B1 (Patent Compound)
Quinoline-Chalcone Hybrids
3-(4-Chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one
- Structure : A chalcone derivative with a conjugated α,β-unsaturated ketone system.
- Biological Relevance : Exhibits antimicrobial and antitumor activity due to the chalcone moiety’s ability to interact with cellular targets via π-π stacking (centroid distances: 3.428–3.770 Å) .
- Synthetic Method : Claisen-Schmidt condensation, differing from the nucleophilic substitution used for the target compound.
Thiophene-Based Analogs
3-Chloro-1-(thiophen-2-yl)propan-1-one
- Structure: Substitutes tetrahydroquinoline with a thiophene ring.
- Synthesis : Friedel-Crafts acylation, leveraging thiophene’s electron-rich aromatic system.
Comparative Analysis of Key Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
